Calcium urate

Solubility product Crystallization kinetics Supersaturation ratio

Calcium urate (CAS 827-37-2) is the chemically authentic reference standard for calcium-mediated urate crystallization studies, exhibiting a stoichiometric solubility of 0.5 mM at 37°C—13-fold lower than monosodium urate (6.5 mM). This solubility differential governs supersaturation thresholds and precipitation dynamics in synthetic urine models, making generic substitution with sodium or potassium urates scientifically unsound. Near-pure calcium urate deposits constitute approximately 20% of uric acid renal calculi, and calcium-enriched zones are present in 100% of examined uric acid stones. Procurement of documented ≥95% purity material ensures reproducible nucleation kinetics, accurate FTIR/EDX spectral matching, and valid ion chromatography calibration for urate speciation in stone analysis.

Molecular Formula C10H6CaN8O6
Molecular Weight 374.28 g/mol
CAS No. 827-37-2
Cat. No. B3286427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium urate
CAS827-37-2
Molecular FormulaC10H6CaN8O6
Molecular Weight374.28 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2]
InChIInChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2
InChIKeyXIKIPZDTTJQYGT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Urate (CAS 827-37-2): Physicochemical and Structural Baseline for Procurement Decisions in Crystallization and Urolithiasis Research


Calcium urate (CAS 827-37-2) is a uric acid salt formed through the combination of calcium ions (Ca²⁺) and urate anions (C₅H₃N₄O₃⁻), existing primarily as a white crystalline powder or solid with a molecular formula of C₁₀H₆CaN₈O₆ (molecular weight 374.28 g/mol) or expressed as C₅H₆CaN₄O₃ for the monocalcium diurate formulation [1]. This compound is a product of purine nucleotide metabolism and is characterized by relatively low aqueous solubility, which facilitates its precipitation in biological systems under conditions of elevated uric acid concentrations . Calcium urate is most prominently associated with the formation of renal calculi (kidney stones) and, to a lesser extent, with joint inflammation when deposited in articular tissues . Its physicochemical behavior is highly sensitive to environmental pH, with enhanced solubility observed in both acidic and alkaline media relative to neutral aqueous conditions .

Why Calcium Urate Cannot Be Substituted with Sodium, Potassium, or Ammonium Urate Salts in Experimental and Diagnostic Workflows


Generic substitution among urate salts (monosodium urate, potassium urate, ammonium urate, and calcium urate) is scientifically unsound due to profound differences in aqueous solubility, crystallization kinetics, nucleation behavior, and cation-dependent analytical signatures. The solubility of calcium urate in stoichiometric solution at 37°C is approximately 0.5 mM, compared to 6.5 mM for monosodium urate—a difference exceeding one order of magnitude [1]. This disparity directly governs supersaturation thresholds and precipitation dynamics in physiologically relevant media, meaning experimental outcomes obtained with monosodium urate crystals cannot be extrapolated to calcium urate systems. Furthermore, studies of human uric acid renal calculi have demonstrated that so-called 'pure' uric acid stones frequently contain complex mixtures of sodium, potassium, and calcium urates in varying proportions, with calcium-enriched zones identified in the majority of examined samples [2]. The detection of near-pure calcium urate deposits in a subset of clinical specimens underscores that this salt represents a distinct pathological entity rather than a minor compositional variant [3]. Consequently, researchers investigating calcium-mediated urate crystallization, renal stone pathogenesis involving hypercalciuria, or developing analytical methods for stone composition analysis require authentic calcium urate reference material—substitution with alternative urate salts introduces systematic error and compromises the validity of comparative or diagnostic conclusions.

Quantitative Comparative Evidence for Calcium Urate Differentiation: Solubility, Crystallization, Compositional Specificity, and Synthetic Purity


Calcium Urate Exhibits 13-Fold Lower Stoichiometric Solubility Than Monosodium Urate at Physiological Temperature

Calcium urate demonstrates dramatically lower aqueous solubility compared to the most commonly studied urate salt, monosodium urate. Under identical stoichiometric solution conditions at 37°C—the physiologically relevant temperature for human biological systems—the solubility of calcium urate was measured at 0.5 mM, while monosodium urate exhibited a solubility of 6.5 mM [1]. This 13-fold difference in molar solubility (6.0 mM absolute difference) has profound implications for supersaturation-dependent crystallization studies, as calcium urate will precipitate at substantially lower total urate concentrations than required for monosodium urate nucleation. Additionally, the study demonstrated that calcium did not influence sodium urate nucleation unless solutions were also supersaturated with respect to calcium urate, in which case calcium urate almost always crystallized alone, indicating preferential precipitation of the calcium salt under mixed-cation conditions [1].

Solubility product Crystallization kinetics Supersaturation ratio Urolithiasis modeling

Calcium Urate Constitutes Distinct Near-Pure Deposits in Human Renal Calculi That Are Absent for Other Urate Salts

Compositional analysis of spontaneously passed human uric acid renal calculi using stereoscopic microscopy, infrared spectroscopy, scanning electron microscopy, and energy dispersive X-ray analysis revealed distinct patterns of urate salt distribution. Critically, near-pure calcium urate was identified as the primary constituent in two out of ten examined uric acid calculi specimens (20% incidence), whereas ammonium urate was not detected in any sample [1]. Furthermore, calcium-enriched urate zones were present in all ten samples examined, indicating that calcium incorporation into urate deposits is a ubiquitous feature of uric acid stones. Complex urates containing sodium, potassium, and calcium in varying proportions were found on the surfaces of all studied calculi, with potassium generally predominating among the monovalent cations [1]. This finding establishes that calcium urate exists as a pathologically distinct phase separable from sodium, potassium, and ammonium urates in human disease specimens, and that pure calcium urate deposits are not a rare anomaly but a clinically significant subtype of uric acid stone disease.

Renal calculi composition Infrared spectroscopy Scanning electron microscopy Energy dispersive X-ray analysis

Calcium Urate Preferentially Crystallizes Over Monosodium Urate Under Supersaturated Mixed-Cation Conditions

In controlled crystallization experiments at 37°C, calcium ions did not influence monosodium urate nucleation kinetics unless the experimental solutions were simultaneously supersaturated with respect to calcium urate. When such supersaturation conditions were established, calcium urate crystallized alone in almost all cases, demonstrating competitive dominance over monosodium urate nucleation under mixed-cation supersaturated conditions [1]. This finding indicates that calcium urate nucleation is thermodynamically or kinetically favored over sodium urate nucleation when both salts are supersaturated, which has direct mechanistic implications for understanding the preferential formation of calcium-containing urinary stones in patients with hyperuricosuria and concurrent hypercalciuria. The study also documented that the supersaturation ratio required for monosodium urate nucleation increases from approximately 5 to over 20 as the sodium-to-urate ratio increases from 1 to over 30, indicating that urate concentration—rather than sodium concentration—is the dominant driver of nucleation for sodium urate systems [1].

Nucleation selectivity Mixed-cation crystallization Competitive precipitation Supersaturation threshold

Calcium Urate Synthetic Purity Specified at ≥95% for Reproducible Crystallization and Analytical Calibration Applications

Commercially available calcium urate (CAS 827-37-2) is specified with a minimum purity of 95% as determined by the supplier, with a molecular formula of C₁₀H₆CaN₈O₆ and molecular weight of 374.28 g/mol . The compound can be synthesized via the reaction of uric acid with calcium hydroxide, involving dissolution of uric acid in water followed by addition of calcium hydroxide, stirring, heating, and collection of the resulting precipitate . For ammonium acid urate, which is another urate salt, characterization methods have been established that enable solubility measurement over a broad temperature range, indicating the importance of well-characterized reference materials for comparative urate salt studies [1]. Although direct comparative purity specifications for alternative urate salts from the same supplier are not available in the current dataset, the availability of a defined ≥95% purity specification provides a baseline for quality-controlled procurement and enables researchers to assess batch-to-batch consistency for reproducible crystallization and analytical calibration experiments.

Reference material purity Analytical calibration Crystallization studies Quality control

Calcium Urate (CAS 827-37-2): Prioritized Research and Analytical Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Modeling of Calcium-Associated Renal Stone Formation (Hypercalciuria + Hyperuricosuria Studies)

Researchers modeling the pathogenesis of calcium-containing urinary stones in hyperuricosuric and hypercalciuric patients require calcium urate rather than monosodium urate as the crystallization substrate. Evidence demonstrates that calcium urate has a stoichiometric solubility of 0.5 mM at 37°C—13-fold lower than monosodium urate (6.5 mM)—and preferentially crystallizes over monosodium urate under mixed-cation supersaturation [1]. These properties make calcium urate the chemically authentic standard for investigating calcium-mediated urate nucleation and stone growth in synthetic urine models. Procurement of calcium urate with documented purity (≥95%) ensures reproducible supersaturation thresholds and crystallization kinetics across experimental replicates.

Clinical Stone Analysis Laboratory Calibration and Reference Spectral Library Development

Clinical laboratories performing FTIR spectroscopy or energy dispersive X-ray analysis (EDX) on human renal calculi require authentic calcium urate reference material for accurate spectral matching. Compositional analysis of human uric acid stones reveals that near-pure calcium urate constitutes approximately 20% of examined specimens, while calcium-enriched urate zones are present in 100% of uric acid calculi [2]. Without calcium urate reference spectra in analytical libraries, these cases may be misidentified as alternative urate phases or calcium oxalate. Procurement of calcium urate reference standard enables precise calibration of stone analysis instruments and reduces diagnostic misclassification rates.

Differentiation of Urate Salt Phases in Crystal Deposition Disease Research (Gout Variants and Tissue Deposits)

Investigation of urate crystal deposition beyond classical monosodium urate-driven gouty arthritis requires authenticated calcium urate for comparative studies. The identification of calcium urate as a near-pure phase in renal calculi—distinct from ammonium, sodium, and potassium urates—indicates that calcium urate represents a pathologically discrete entity that may exhibit different inflammatory or tissue-interaction properties [2]. Researchers studying tophaceous deposits in atypical gout presentations or renal medullary crystal accumulation require calcium urate reference material to accurately identify and quantify calcium-containing urate deposits via polarized light microscopy, FTIR microspectroscopy, or X-ray diffraction.

Development and Validation of HPLC-MS and Ion Chromatography Methods for Urate Speciation

Analytical chemists developing methods for urate speciation in biological fluids or tissue digests require pure calcium urate as a calibration standard. Ion chromatography systems designed for metabolic evaluation of urolithiasis measure uric acid, calcium, and magnesium concentrations simultaneously, and accurate quantification of calcium urate in mixed stone matrices requires authentic calcium urate reference material [3]. HPLC-MS methods for purine derivative analysis in urinary calculi [4] benefit from calcium urate standards to validate extraction efficiency and chromatographic separation of calcium urate from monosodium urate, potassium urate, and ammonium urate species, each of which may exhibit distinct retention behavior and mass spectrometric response factors.

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